1H and 13C NMR chemical reference shifts for 2-Bromo-5-methoxynicotinonitrile
1H and 13C NMR chemical reference shifts for 2-Bromo-5-methoxynicotinonitrile
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Reference Shifts for 2-Bromo-5-methoxynicotinonitrile
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical reference shifts for 2-Bromo-5-methoxynicotinonitrile. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the NMR spectroscopy of this substituted pyridine derivative. It offers detailed, field-proven protocols for sample preparation and data acquisition, alongside an in-depth interpretation of the predicted spectra. The guide emphasizes the causality behind experimental choices and provides a self-validating framework for obtaining and interpreting high-quality NMR data. All discussions are grounded in authoritative spectroscopic principles and supported by comprehensive references.
Introduction
2-Bromo-5-methoxynicotinonitrile is a substituted pyridine derivative of interest in medicinal chemistry and materials science. The precise characterization of its molecular structure is paramount for its application and further development. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules in solution. This guide provides a detailed exposition of the expected ¹H and ¹³C NMR spectra of 2-Bromo-5-methoxynicotinonitrile, serving as a foundational reference for its synthesis and characterization.
The molecular structure of 2-Bromo-5-methoxynicotinonitrile, with its unique arrangement of a bromine atom, a methoxy group, and a cyano group on the pyridine ring, gives rise to a distinctive NMR fingerprint. Understanding the electronic effects of these substituents is key to interpreting the chemical shifts and coupling patterns in both the proton and carbon spectra.
Caption: Molecular Structure of 2-Bromo-5-methoxynicotinonitrile
Theoretical Principles of NMR Spectroscopy
NMR spectroscopy relies on the magnetic properties of atomic nuclei. Both ¹H and ¹³C have a nuclear spin of ½, making them NMR active.[1] When placed in a strong external magnetic field (B₀), these nuclei align either with or against the field, creating two energy states. The energy difference between these states corresponds to a specific radiofrequency. By applying a radiofrequency pulse, the nuclei can be excited from the lower to the higher energy state. The subsequent relaxation process emits a signal that is detected and converted into an NMR spectrum via a Fourier transform.[2]
The precise resonance frequency of a nucleus is influenced by its local electronic environment, a phenomenon known as chemical shift (δ), measured in parts per million (ppm).[3] Electron-donating groups increase the electron density around a nucleus, shielding it from the external magnetic field and causing it to resonate at a lower chemical shift (upfield). Conversely, electron-withdrawing groups decrease the electron density, deshielding the nucleus and causing it to resonate at a higher chemical shift (downfield).[4]
Experimental Protocols
The acquisition of high-quality NMR spectra is contingent upon meticulous sample preparation and appropriate instrument parameterization.
Sample Preparation
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Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. For more polar compounds, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used. The choice of solvent can slightly influence chemical shifts.[5]
-
Sample Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.5-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.
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Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for referencing the chemical shift scale to 0 ppm.[6] Modern spectrometers can also reference the spectrum to the residual solvent peak.[5]
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Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution into a clean, dry NMR tube using a pipette with a cotton or glass wool plug.
Caption: Standard NMR Experimental Workflow
NMR Spectrometer Setup and Data Acquisition
The following are typical acquisition parameters for a 400 MHz NMR spectrometer.
¹H NMR Acquisition Parameters: [2]
| Parameter | Recommended Value | Rationale |
| Pulse Program | zg30 | A standard 30-degree pulse experiment provides good signal-to-noise without saturating the signals. |
| Spectral Width | 12-16 ppm | This range encompasses the typical chemical shifts for organic molecules. |
| Acquisition Time | 2-3 seconds | Allows for adequate resolution of the signals. |
| Relaxation Delay | 1-2 seconds | Ensures that the nuclei have returned to equilibrium before the next pulse, allowing for accurate integration. |
| Number of Scans | 16-64 | Sufficient for a sample of moderate concentration. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
¹³C NMR Acquisition Parameters: [2]
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 | A standard proton-decoupled experiment with a 30-degree pulse. |
| Spectral Width | 200-220 ppm | Covers the full range of carbon chemical shifts. |
| Acquisition Time | 1-2 seconds | Provides sufficient resolution for most applications. |
| Relaxation Delay | 2-5 seconds | Longer delay is needed for quaternary carbons, which have longer relaxation times. |
| Number of Scans | 1024-4096 | A higher number of scans is required due to the low natural abundance of ¹³C. |
| Decoupling | Broadband proton decoupling | Simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
Predicted ¹H and ¹³C NMR Spectra and Interpretation
The chemical shifts for 2-Bromo-5-methoxynicotinonitrile can be predicted by considering the electronic effects of the substituents on the pyridine ring.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show three distinct signals: two in the aromatic region corresponding to the two protons on the pyridine ring, and one in the aliphatic region corresponding to the methoxy group protons.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| H-4 | ~7.8 - 8.0 | Doublet | Deshielded by the adjacent electron-withdrawing cyano group and the ring nitrogen. Coupled to H-6. |
| H-6 | ~8.2 - 8.4 | Doublet | Deshielded by the adjacent ring nitrogen. Coupled to H-4. |
| -OCH₃ | ~3.9 - 4.1 | Singlet | Typical chemical shift for a methoxy group attached to an aromatic ring. No adjacent protons to couple with. |
The electron-withdrawing nature of the nitrogen atom, the cyano group, and the bromine atom all contribute to the deshielding of the ring protons, causing them to appear at relatively high chemical shifts.[4] The methoxy group is an electron-donating group, which would typically shield the ring protons, but its effect is counteracted by the other substituents.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is expected to show seven distinct signals, one for each of the unique carbon atoms in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~145 - 150 | Attached to both the electronegative bromine and the ring nitrogen, leading to significant deshielding. |
| C-3 | ~110 - 115 | Attached to the electron-withdrawing cyano group. |
| C-4 | ~140 - 145 | Deshielded by the adjacent ring nitrogen and cyano group. |
| C-5 | ~155 - 160 | Attached to the electronegative oxygen of the methoxy group, resulting in strong deshielding. |
| C-6 | ~150 - 155 | Attached to the ring nitrogen, leading to deshielding. |
| -CN | ~115 - 120 | Typical chemical shift for a nitrile carbon. |
| -OCH₃ | ~55 - 60 | Typical chemical shift for a methoxy carbon. |
The chemical shifts of the carbon atoms are significantly influenced by the electronegativity of the attached substituents and their position relative to the nitrogen atom in the pyridine ring.[7][8] Carbons directly bonded to electronegative atoms such as nitrogen, oxygen, and bromine are expected to be the most deshielded and appear at the highest chemical shifts.[9]
Conclusion
This technical guide provides a comprehensive theoretical and practical framework for the ¹H and ¹³C NMR analysis of 2-Bromo-5-methoxynicotinonitrile. By understanding the underlying principles of NMR spectroscopy and following the detailed experimental protocols, researchers can confidently acquire and interpret high-quality NMR data for this compound. The predicted chemical shifts and their interpretations serve as a valuable reference for the structural verification and quality control of 2-Bromo-5-methoxynicotinonitrile in various research and development applications.
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2 An in-depth guide to NMR spectroscopic analysis.
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14 Provides protocols for the synthesis of related compounds.
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15 A comprehensive database of ¹H NMR chemical shifts.
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16 A publication detailing the synthesis and NMR characterization of related compounds.
-
6 An educational resource on interpreting ¹³C NMR spectra.
-
17 Provides information on the synthesis of related phenols.
-
18 Discusses the determination of monomer compositions using ¹³C NMR.
-
3 A resource on characteristic chemical shift regions for common functional groups.
-
1 A detailed overview of ¹H and ¹³C NMR for natural product profiling.
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9 Provides guidance on interpreting ¹³C NMR spectra.
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19 Describes a synthesis method for a related compound.
-
7 An educational resource on the characteristics of ¹³C NMR.
-
8 A guide to interpreting ¹³C NMR spectra.
-
A video showing sample ¹³C NMR spectra of compounds with common functional groups.
-
4 Provides tables of proton and carbon chemical shift ranges.
-
20 Discusses the measurement of ¹³C NMR spectra.
-
5 A reference for the chemical shifts of residual solvent peaks.
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21 An educational resource on the interpretation of ¹H NMR spectra.
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